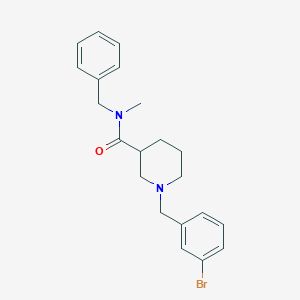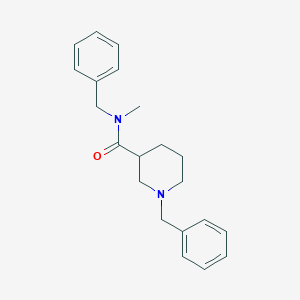![molecular formula C17H18N2O B246922 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole, also known as DMPEI, is a chemical compound that has gained attention in the scientific community for its potential applications in biomedical research. DMPEI belongs to the class of indazole derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole is not fully understood. However, it has been proposed that 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole may exert its antitumor activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole may also inhibit the migration and invasion of cancer cells by modulating the expression of genes involved in these processes. In addition, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has also been found to modulate the expression of genes involved in various physiological processes, including cell proliferation, apoptosis, and angiogenesis. In addition, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has also been found to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has some limitations for lab experiments. It has poor solubility in water, which may limit its usefulness in certain experimental settings. In addition, the mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole is not fully understood, which may limit its potential applications in certain research areas.
Zukünftige Richtungen
There are several future directions for the research on 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole. One area of research is to further elucidate the mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole. This may involve studying the effects of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole on specific signaling pathways and gene expression patterns. Another area of research is to explore the potential applications of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole in the treatment of neurodegenerative diseases. This may involve studying the effects of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole on animal models of these diseases. Finally, future research may focus on developing new derivatives of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole with improved solubility and potency.
Synthesemethoden
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole can be synthesized through a multistep process that involves the reaction of 2,4-dimethylphenol with 2-chloroethylamine hydrochloride to form 2-(2,4-dimethylphenoxy)ethylamine. The resulting compound is then reacted with indazole-3-carboxaldehyde in the presence of a base to yield 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole. The synthesis method of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been found to have potential applications in biomedical research. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has also been found to inhibit the growth and metastasis of cancer cells in animal models. In addition, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H18N2O |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
1-[2-(2,4-dimethylphenoxy)ethyl]indazole |
InChI |
InChI=1S/C17H18N2O/c1-13-7-8-17(14(2)11-13)20-10-9-19-16-6-4-3-5-15(16)12-18-19/h3-8,11-12H,9-10H2,1-2H3 |
InChI-Schlüssel |
HGVRQTPNVQYDEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C=N2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)




![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)






![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
